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Executive Summary
Initially developed as a potent antifungal agent, itraconazole has emerged as a compelling

candidate for drug repurposing in oncology due to its significant anti-angiogenic properties.

This technical guide provides an in-depth analysis of the discovery and elucidation of

itraconazole's anti-angiogenic activity. It details the key experimental findings, outlines the

methodologies of pivotal assays, and presents the current understanding of the molecular

mechanisms involved. Quantitative data from seminal studies are summarized in structured

tables for comparative analysis, and the complex signaling pathways are visualized through

detailed diagrams. This document serves as a comprehensive resource for researchers and

drug development professionals investigating the therapeutic potential of itraconazole in

angiogenesis-dependent diseases.

Discovery of Anti-Angiogenic Properties
The anti-angiogenic potential of itraconazole was first identified through a large-scale screening

of a library of FDA-approved drugs. Researchers were searching for compounds that could

inhibit the proliferation of human endothelial cells, a critical process in angiogenesis.[1]

Itraconazole, a triazole antifungal, emerged as a potent and unexpected inhibitor.[1]

Subsequent in vivo studies confirmed these findings, demonstrating a significant reduction in

blood vessel formation in mouse models treated with itraconazole. One key study revealed that

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b100856?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/17432820/
https://pubmed.ncbi.nlm.nih.gov/17432820/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100856?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


itraconazole treatment reduced excess blood vessel growth in mice by 67% compared to a

placebo.

Core Mechanisms of Anti-Angiogenic Action
Itraconazole exerts its anti-angiogenic effects through a multi-targeted approach, primarily by

disrupting three key cellular processes: VEGFR2 signaling, mTOR signaling, and intracellular

cholesterol trafficking.

Inhibition of VEGFR2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a primary driver of angiogenesis.

Itraconazole has been shown to inhibit VEGFR2 signaling through a unique mechanism. It

disrupts the proper glycosylation of the VEGFR2 protein, leading to an accumulation of

immature, non-functional receptors.[2][3] This hypoglycosylation impairs the trafficking of

VEGFR2 to the cell surface and its subsequent activation upon binding to its ligand, VEGF.[2]

[3] The result is a blockade of downstream signaling cascades that are essential for endothelial

cell proliferation, migration, and survival.
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Itraconazole's Inhibition of the VEGFR2 Signaling Pathway.

Disruption of mTOR Signaling
The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation,

and metabolism. Itraconazole has been shown to potently inhibit the mTOR signaling pathway

in endothelial cells.[4] This inhibition is, in part, a consequence of its effects on cholesterol

trafficking. By disrupting the normal flow of cholesterol within the cell, itraconazole triggers a

cellular stress response that leads to the inactivation of the mTORC1 complex, a key
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component of the mTOR pathway. This results in decreased phosphorylation of downstream

targets like S6 kinase (S6K) and 4E-BP1, ultimately leading to a halt in protein synthesis and

cell cycle progression.[5]
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Itraconazole's Impact on the mTOR Signaling Pathway.

Interference with Intracellular Cholesterol Trafficking
A novel aspect of itraconazole's anti-angiogenic mechanism is its ability to interfere with the

intracellular trafficking of cholesterol. Itraconazole has been shown to bind to the Niemann-Pick

C1 (NPC1) protein, a key regulator of cholesterol egress from late endosomes and lysosomes.

[6][7] By inhibiting NPC1, itraconazole causes an accumulation of cholesterol within these

organelles, mimicking the cellular phenotype of Niemann-Pick type C disease.[6][7] This

disruption of cholesterol homeostasis has downstream consequences on both mTOR and

VEGFR2 signaling, contributing significantly to its anti-angiogenic effects.
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Itraconazole's Disruption of Cholesterol Trafficking via NPC1.

Quantitative Data on Anti-Angiogenic Effects
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The anti-angiogenic activity of itraconazole has been quantified in numerous in vitro and in vivo

studies. The following tables summarize key findings from this research.

Table 1: In Vitro Anti-Angiogenic Activity of Itraconazole
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Assay Cell Type Parameter

Itraconazol
e
Concentrati
on

Result Reference

Proliferation HUVEC IC50 ~0.2 µM

Potent

inhibition of

endothelial

cell growth.

[8]

HemEC IC50 (48h) ~1 µM

Dose- and

time-

dependent

inhibition.

[9]

Migration HUVEC % Inhibition 0.6 µM

Significant

reduction in

chemotactic

migration.

[10]

Tube

Formation
HUVEC % Inhibition 2 µM

Marked

decrease in

capillary-like

structure

formation.

[9]

HemEC % Inhibition 2 µM

Significant

inhibition of

tube

formation.

[9]

Apoptosis HemEC
Apoptotic

Rate
2 µM

Increased

apoptosis

compared to

control.

[9]

EA.hy926
Caspase 3/7

Activity
50 µM

18% increase

in caspase

activity.

[11]
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HUVEC: Human Umbilical Vein Endothelial Cells; HemEC: Hemangioma Endothelial Cells;

EA.hy926: Human Endothelial Hybrid Cell Line; IC50: Half-maximal inhibitory concentration.

Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Activity
of Itraconazole

Model Tumor Type Treatment Parameter Result Reference

Mouse

Xenograft

NSCLC (LX-

14)
75 mg/kg, bid

Tumor

Growth

Inhibition

72%

inhibition

after 14 days.

[12]

NSCLC (LX-

7)
75 mg/kg, bid

Tumor

Growth

Inhibition

79%

inhibition

after 14 days.

[12]

NSCLC (LX-

14)
75 mg/kg, bid

Microvessel

Area

Reduction

from 14.9%

to 5.8%.

[12]

NSCLC (LX-

7)
75 mg/kg, bid

Microvessel

Area

Reduction

from 21.9%

to 9.7%.

[12]

Cutaneous

Squamous

Cell

Carcinoma

80 mg/kg, bid
Tumor

Volume

Significant

reduction

after 24 days.

[13]

CAM Assay

Cervical

Cancer

Tissue

40 µg/ml
Angiogenic

Score

Strong anti-

angiogenic

effect.

[14]

NSCLC: Non-Small Cell Lung Cancer; CAM: Chick Chorioallantoic Membrane; bid: twice daily.

Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the

anti-angiogenic activity of itraconazole.
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Endothelial Cell Proliferation Assay

Seed Endothelial Cells
in 96-well plates

Incubate (24h)
for adherence

Treat with Itraconazole
(various concentrations) Incubate (48-72h) Add Proliferation Reagent

(e.g., MTT, AlamarBlue) Incubate (2-4h) Measure Absorbance/
Fluorescence

Calculate % Inhibition
and IC50

Coat 96-well plate
with Matrigel

Incubate (30 min)
to solidify Matrigel

Seed Endothelial Cells
on Matrigel

Add Itraconazole
(various concentrations) Incubate (6-18h) Image Tube Formation

(microscopy)
Quantify Tube Length,
Junctions, and Area
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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